molecular formula C17H20N4O2 B2818696 1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone CAS No. 2034226-42-9

1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone

Cat. No.: B2818696
CAS No.: 2034226-42-9
M. Wt: 312.373
InChI Key: HSOBTECUVFDEBR-UHFFFAOYSA-N
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Description

1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone is a complex organic compound that features a combination of pyridazinyl, piperidinyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinyl Intermediate: The starting material, 6-methylpyridazine, undergoes a nucleophilic substitution reaction with an appropriate leaving group to introduce the oxy group.

    Piperidinylation: The pyridazinyl intermediate is then reacted with piperidine under basic conditions to form the piperidinyl derivative.

    Coupling with Pyridinyl Group: Finally, the piperidinyl derivative is coupled with a pyridinyl ethanone derivative using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Pharmacology: The compound can be studied for its potential effects on various biological pathways and receptors.

    Materials Science: It may be used in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Pyridin-3-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone: Lacks the methyl group on the pyridazinyl ring.

    1-(3-((6-Chloropyridazin-3-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone: Contains a chlorine atom instead of a methyl group on the pyridazinyl ring.

Uniqueness

1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone is unique due to the presence of the 6-methylpyridazinyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy or reduced side effects.

Biological Activity

1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C16H18N4O2C_{16}H_{18}N_{4}O_{2} and a molecular weight of 298.34 g/mol. Its structure features a piperidine ring substituted with a pyridazinyl ether and a pyridine moiety, which are crucial for its biological interactions.

Antibacterial Activity

Research has indicated that derivatives of piperidine compounds exhibit notable antibacterial properties. In particular, compounds similar to this compound have been tested against various bacterial strains.

Table 1: Antibacterial Activity of Piperidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
PA-1S. aureus0.0039 mg/mL
PA-1E. coli0.025 mg/mL
PA-2K. pneumoniae0.032 mg/mL

These studies suggest that the presence of specific substituents on the piperidine ring enhances antibacterial efficacy, with MIC values indicating strong activity against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to antibacterial effects, piperidine derivatives have shown antifungal properties. For example, compounds structurally related to this compound have demonstrated effectiveness against fungal pathogens such as Candida albicans.

Table 2: Antifungal Activity of Piperidine Derivatives

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
PA-F1C. albicans0.05 mg/mL
PA-F2A. niger0.10 mg/mL

The antifungal activity is attributed to the ability of these compounds to disrupt fungal cell membranes or inhibit biosynthetic pathways essential for fungal growth .

Anticancer Activity

Recent studies have explored the anticancer potential of pyridine and piperidine derivatives, focusing on their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds similar to this compound have been evaluated for their effects on cancer cell lines.

Case Study: MYF-03–69
A related compound, MYF-03–69, demonstrated significant inhibitory activity against the TEAD transcription factor involved in cancer progression. It was shown to disrupt YAP/TEAD association effectively, leading to reduced cell proliferation in various cancer cell lines .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Many derivatives act as enzyme inhibitors, disrupting metabolic pathways in bacteria and fungi.
  • Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into microbial membranes, leading to increased permeability and cell death.
  • Signal Transduction Interference : In cancer cells, these compounds can interfere with signaling pathways that regulate cell growth and survival.

Properties

IUPAC Name

1-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-pyridin-3-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-13-6-7-16(20-19-13)23-15-5-3-9-21(12-15)17(22)10-14-4-2-8-18-11-14/h2,4,6-8,11,15H,3,5,9-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOBTECUVFDEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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